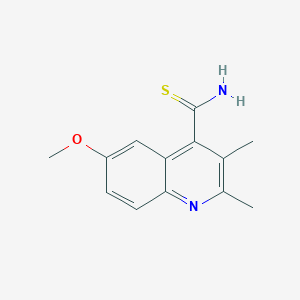
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide is a chemical compound with a complex structure that includes a quinoline ring system. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide typically involves the Friedlaender condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are often applied to scale up the synthesis of quinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain cancer cell lines and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
2,3-Dimethylquinoline: A derivative of quinoline with similar chemical properties.
6-Methoxyquinoline: Another quinoline derivative with potential medicinal applications.
Uniqueness
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups contribute to its potential as a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
62078-03-9 |
|---|---|
Molekularformel |
C13H14N2OS |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
6-methoxy-2,3-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2OS/c1-7-8(2)15-11-5-4-9(16-3)6-10(11)12(7)13(14)17/h4-6H,1-3H3,(H2,14,17) |
InChI-Schlüssel |
ZWXCTZNPDITBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=CC(=CC2=C1C(=S)N)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


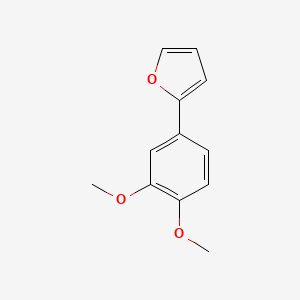
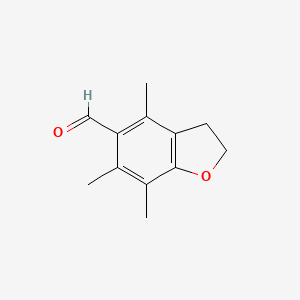
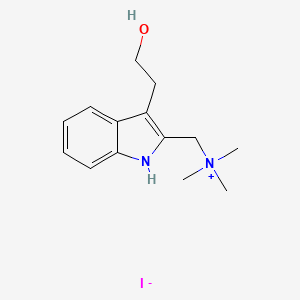
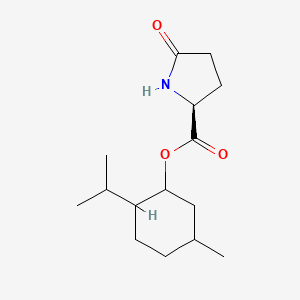
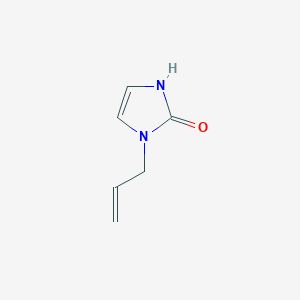

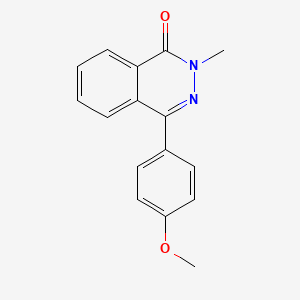
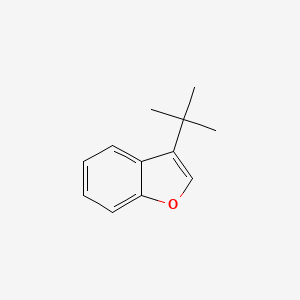

![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)
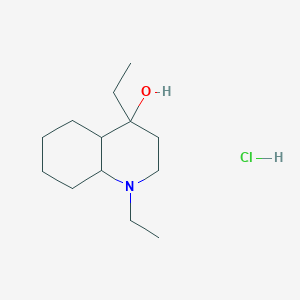
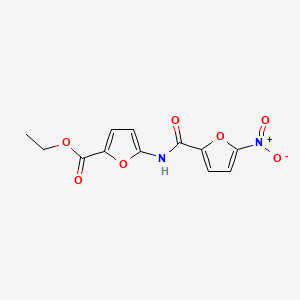
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
